molecular formula C12H13N3OS B5759362 N-(5-benzyl-1,3,4-thiadiazol-2-yl)propanamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B5759362
M. Wt: 247.32 g/mol
InChI Key: UAAJNBUPQKMFNS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-benzyl-1,3,4-thiadiazole-2-amine with propanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets. For instance, in cancer cells, it has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. This leads to the induction of apoptosis and cell cycle arrest . The compound’s ability to interact with these targets is attributed to the presence of the thiadiazole ring, which enhances its binding affinity and specificity .

Comparison with Similar Compounds

N-(5-benzyl-1,3,4-thiadiazol-2-yl)propanamide can be compared with other 1,3,4-thiadiazole derivatives:

These compounds share the 1,3,4-thiadiazole core but differ in their substituents, which contribute to their unique biological activities and applications.

Properties

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-2-10(16)13-12-15-14-11(17-12)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAJNBUPQKMFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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